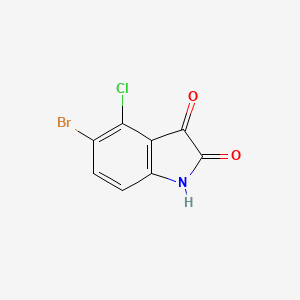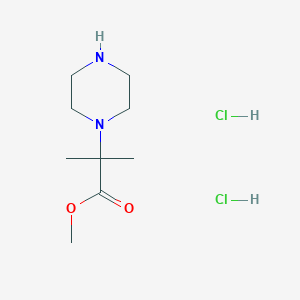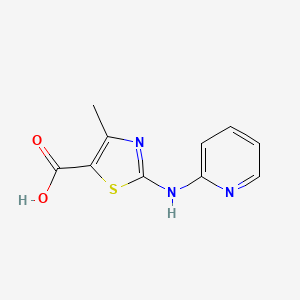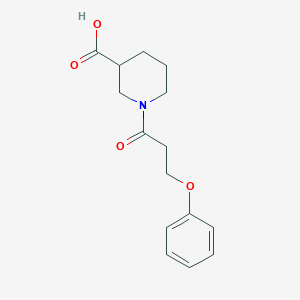
(R)-2-Benzhydryloxirane
概要
説明
®-2-Benzhydryloxirane is a chiral epoxide compound characterized by the presence of an oxirane ring and a benzhydryl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzhydryloxirane typically involves the epoxidation of ®-2-Benzhydryl alcohol. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of ®-2-Benzhydryloxirane may involve the use of more efficient catalytic systems. For instance, the use of titanium-based catalysts in combination with hydroperoxides can provide a more sustainable and scalable approach to synthesizing this compound. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: ®-2-Benzhydryloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.
Major Products Formed:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Epoxides: From nucleophilic substitution reactions.
科学的研究の応用
®-2-Benzhydryloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological oxidation processes.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of ®-2-Benzhydryloxirane involves its reactivity towards nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the compound highly reactive, allowing it to undergo ring-opening reactions readily. The molecular targets include various nucleophiles, and the pathways involved are typically those that facilitate the ring-opening process, leading to the formation of more stable products.
類似化合物との比較
(S)-2-Benzhydryloxirane: The enantiomer of ®-2-Benzhydryloxirane, differing in the spatial arrangement of atoms.
Styrene Oxide: Another epoxide with a similar structure but lacking the benzhydryl group.
Phenyl Glycidyl Ether: Contains an oxirane ring and a phenyl group but differs in the substituent attached to the oxirane ring.
Uniqueness: ®-2-Benzhydryloxirane is unique due to its chiral nature and the presence of the benzhydryl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
特性
IUPAC Name |
(2R)-2-benzhydryloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZITUGLJWMLCF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)
![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)




![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)
![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)
![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)
![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)
